Isopropyl methyl methylphosphonate
CAS No.: 690-64-2
Cat. No.: VC20124366
Molecular Formula: C5H13O3P
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690-64-2 |
|---|---|
| Molecular Formula | C5H13O3P |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 2-[methoxy(methyl)phosphoryl]oxypropane |
| Standard InChI | InChI=1S/C5H13O3P/c1-5(2)8-9(4,6)7-3/h5H,1-4H3 |
| Standard InChI Key | GDBDOLDINYFAKS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OP(=O)(C)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
Isopropyl methylphosphonate, systematically named methyl(isopropoxy)phosphinic acid, features a central phosphorus atom bonded to a methyl group (), an isopropyl group (), and two oxygen atoms (Figure 1). Its IUPAC name derives from the phosphonic acid parent structure, with substituents prioritized by Cahn-Ingold-Prelog rules. The compound’s InChIKey (GHZKGHQGPXBWSN-UHFFFAOYSA-N) and SMILES notation (O=P(O)(OC(C)C)C) provide unambiguous identifiers for database referencing .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 152.10 g/mol |
| Boiling Point | 121°C (at 10 mmHg) |
| Density | 0.976 g/cm³ at 20°C |
| Solubility in Water | 1,500 mg/L (20°C) |
| Vapor Pressure | 0.28 mmHg at 25°C |
| Log | 1.03 |
Data compiled from experimental measurements and computational predictions .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for isopropyl methylphosphonate:
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NMR: A singlet at 25–30 ppm, characteristic of phosphonate esters.
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NMR: Doublets at 1.2–1.4 ppm (isopropyl methyl groups) and a singlet at 1.5–1.7 ppm (methylphosphonate).
Mass spectrometry (MS) with electron ionization (70 eV) produces a base peak at 153, corresponding to the fragment. Trimethylsilyl derivatization improves GC-MS compatibility, yielding a retention time of 8.5 minutes on TG-5 SilMS columns .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Isopropyl methylphosphonate is synthesized via esterification of methylphosphonic acid with isopropyl alcohol under acidic catalysis:
Key steps include:
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Refluxing at 80–100°C for 4–6 hours.
-
Distillation under reduced pressure (10–20 mmHg) to isolate the product.
-
Purification via silica gel chromatography (ethyl acetate/hexane eluent) .
Industrial Manufacturing
Large-scale production employs bromotrimethylsilane (BTMS) for silylation-dealkylation of dialkyl methylphosphonates:
This method achieves >90% yield under mild conditions (25–40°C) and is preferred for its scalability .
Chemical Reactivity and Derivatives
Hydrolysis Pathways
Isopropyl methylphosphonate undergoes hydrolysis in acidic or basic media:
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Acidic Hydrolysis: Yields methylphosphonic acid and isopropyl alcohol.
-
Basic Hydrolysis: Forms sodium methylphosphonate via saponification .
Oxidation and Substitution
Oxidation with hydrogen peroxide () produces phosphorylated intermediates, while nucleophilic substitution replaces the isopropyl group with amines or thiols. These derivatives are pivotal in agrochemical and pharmaceutical synthesis .
Applications in Industry and Research
Pesticide Formulations
Isopropyl methylphosphonate acts as a precursor to organophosphate insecticides, such as malathion and diazinon. Its phosphonate moiety inhibits acetylcholinesterase (AChE) in pests, disrupting neuromuscular function .
Chemical Warfare Simulants
As a structural analog of sarin (GB), isopropyl methylphosphonate serves as a non-toxic simulant for calibrating detection equipment. Its vapor pressure (0.28 mmHg) and proton affinity (931 kJ/mol) mimic nerve agents, enabling realistic field testing .
Table 2: Comparison with Sarin (GB)
| Property | Isopropyl Methylphosphonate | Sarin (GB) |
|---|---|---|
| Molecular Weight | 152.10 g/mol | 140.09 g/mol |
| Boiling Point | 121°C (10 mmHg) | 158°C (760 mmHg) |
| LD (Oral, Rat) | 500–1,500 mg/kg | 0.02 mg/kg |
| AChE Inhibition | Weak | Irreversible |
Data from toxicological studies and regulatory assessments .
Analytical Detection Methods
Ion Mobility Spectrometry (IMS)
Pocket-sized IMS detectors (e.g., LCD-3.2E) identify isopropyl methylphosphonate via ammonia-doped positive ion mode:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS quantification uses a TG-5 SilMS column (30 m × 0.25 mm) with temperature programming (60–110°C). The limit of detection (LoD) is 0.21 μg/mL, suitable for environmental monitoring .
Regulatory and Environmental Considerations
Isopropyl methylphosphonate is regulated under the Chemical Weapons Convention (CWC) due to its structural similarity to Schedule 1 substances. Environmental persistence ( = 30–60 days in soil) necessitates containment in industrial discharges .
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